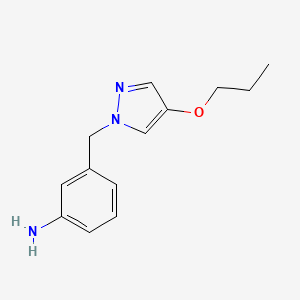
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazol ring, the introduction of the propoxy group, and the attachment of the phenylamine group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenylamine and propoxypyrazol groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The phenylamine group could potentially undergo reactions involving the amine group, while the propoxypyrazol group could potentially participate in reactions involving the pyrazol ring or the propoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar amine group and the potentially polar propoxy group could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique
Antitumor and Antiproliferative Activity
Research on structurally related compounds, such as phenylamines with pyrazole derivatives, has shown significant antitumor and antiproliferative activities. For instance, compounds optimized for potent kinase inhibition against angiogenesis targets, specifically the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), demonstrated potent antiproliferative activity in human tumor cell lines (Ho et al., 2005).
Organic Light Emitting Devices (OLEDs)
Phenylamine-based compounds have been synthesized for use in OLEDs, showcasing high performance due to hybridized local and charge-transfer properties. These compounds, by modifying the donor-acceptor architecture, achieved enhanced thermal, photochemical, and electroluminescent properties, indicating their potential in improving OLED efficiency (Jayabharathi et al., 2020).
Antibacterial Activity
A new series of compounds featuring a pyrazole backbone demonstrated encouraging antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the structural framework's utility in developing new antibacterial agents (Aragade et al., 2012).
Synthesis and Characterization
The synthesis and characterization of tris-(4-pyrazolyl)phenylamine and its derivatives have been documented, providing insights into their structural properties and potential applications in various scientific fields. These studies often explore the chemical synthesis pathways, crystal structures, and potential for forming complexes with other molecules (Zhou Hong-ping, 2008).
Nematicidal Activity
Compounds derived from phenylamine and pyrazole have shown notable nematicidal activity, indicating their potential use in agricultural applications to protect crops from nematode infestations (Srinivas et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-propoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-6-17-13-8-15-16(10-13)9-11-4-3-5-12(14)7-11/h3-5,7-8,10H,2,6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYPLDMPRGZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
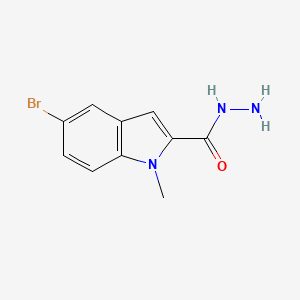
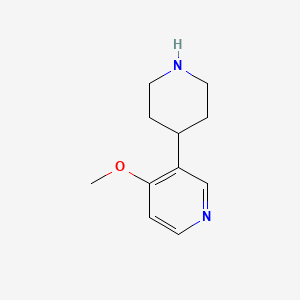
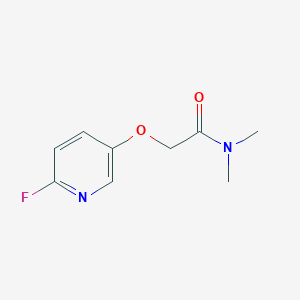
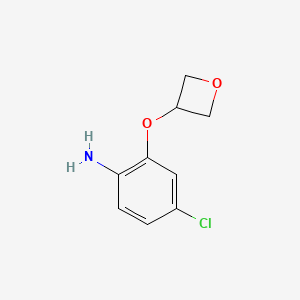
amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
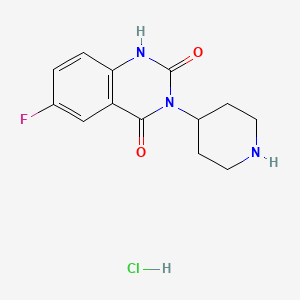
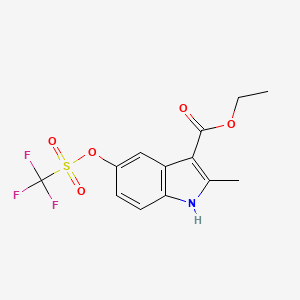
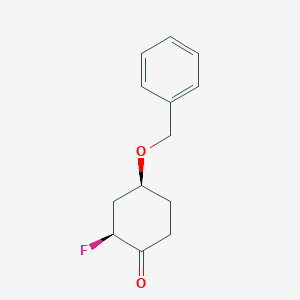
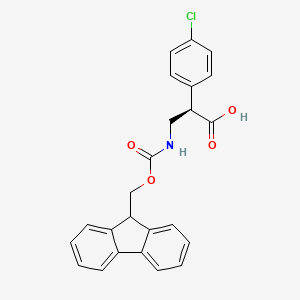
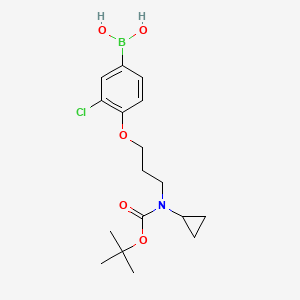
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)